Defensin -

Defensin

Catalog Number: EVT-246155
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of defensins can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology.

Methods:

  1. Solid-Phase Peptide Synthesis:
    • The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed for synthesizing defensins. This method allows for the stepwise assembly of peptide chains on a solid support.
    • Recent advancements have optimized the synthesis of human alpha-defensin 5 using Fmoc methods, achieving high purity levels (over 95%) with significant yields (approximately 15 mg per synthesis run) .
  2. Recombinant Expression:
    • Heterologous expression systems, such as Escherichia coli, have been utilized to produce defensin proteins like DEFB118. This involves cloning the defensin gene into an expression vector, followed by transformation into bacterial cells for protein production .
Molecular Structure Analysis

Defensins exhibit a characteristic structure that is crucial for their biological activity.

Structure:

  • Alpha-defensins: Typically adopt a three-stranded beta-sheet conformation stabilized by disulfide bonds.
  • Beta-defensins: Feature a more variable structure but generally include one or two beta-sheets.
  • Theta-defensins: Present a unique cyclic structure formed by the splicing of two nonapeptides.

Data:

  • The molecular weight of defensins varies; for example, human alpha-defensin 5 has a molecular weight of approximately 3.5 kDa . The presence of multiple disulfide bonds contributes to their stability and function.
Chemical Reactions Analysis

Defensins undergo several chemical reactions during their synthesis and activation processes.

Reactions:

  1. Oxidative Folding: This is critical for the formation of disulfide bonds that stabilize the peptide structure. For instance, during the synthesis of human beta-defensin 3, oxidative folding is monitored to ensure proper bond formation .
  2. Cyclization Reactions: Theta-defensins undergo cyclization through head-to-tail splicing, which is essential for their unique structural properties .
Mechanism of Action

Defensins exert their antimicrobial effects through several mechanisms:

  1. Membrane Disruption: Defensins interact with microbial membranes, leading to pore formation and subsequent cell lysis.
  2. Immune Modulation: They can also modulate immune responses by attracting immune cells to sites of infection and enhancing phagocytosis .

Data

Studies have shown that defensin peptides can effectively disrupt bacterial membranes, as evidenced by electron microscopy analyses demonstrating membrane damage upon exposure to defensin peptides .

Physical and Chemical Properties Analysis

Defensins possess distinct physical and chemical properties that contribute to their functionality.

  • Physical Properties:
    • Solubility: Defensins are generally soluble in aqueous solutions due to their cationic nature.
    • Stability: The presence of disulfide bonds enhances their stability against proteolytic degradation.
  • Chemical Properties:
    • pH Sensitivity: The activity of defensins can be influenced by pH levels; they tend to be more active at physiological pH.
    • Antimicrobial Activity: Their ability to form pores in microbial membranes underlies their effectiveness as antimicrobial agents.
Applications

Defensins have significant scientific applications due to their antimicrobial properties:

  1. Therapeutics: They are being explored as potential therapeutic agents against antibiotic-resistant infections.
  2. Biotechnology: Defensins can be utilized in developing novel antimicrobial coatings for medical devices or food preservation.
  3. Research Tools: Their unique structures make them valuable tools for studying immune responses and host-pathogen interactions.
Evolutionary Biology and Phylogenetic Distribution of Defensins

Evolutionary Origins Across Domains of Life

Defensins represent an evolutionarily ancient class of host defense peptides with deep roots across all domains of life. Recent genomic analyses have revealed their presence not only in eukaryotes but also in prokaryotes, challenging earlier assumptions about their exclusive eukaryotic origin. In bacteria, five distinct structural classes (I–V) of cis-defensins have been identified, characterized by variations in disulfide bond connectivity, loop lengths, and N-terminal tail structures. These bacterial defensins are predominantly found in Proteobacteria (especially δ-class), Acidobacteria, and Actinobacteria, with gene losses occurring frequently during bacterial diversification [9]. The discovery of bacterial defensins (e.g., xanthusin-1 from Myxococcus xanthus) provides compelling evidence that the cysteine-stabilized α-β (CSαβ) motif—a structural hallmark of defensins—may have originated in prokaryotes before horizontal transfer to eukaryotes [9].

In eukaryotes, cis-defensins exhibit wide phylogenetic distribution. Plant defensins (e.g., NaD1 from Nicotiana alata) emerged in spermatophytes but are absent in non-vascular plants like bryophytes and algae. They function primarily in antifungal defense and enzyme inhibition [2] [5]. Fungal cis-defensins, identified in Ascomycota, Basidiomycota, and earlier-diverging groups like Zygomycota, display antibacterial activities and participate in ecological interactions [2] [9]. Animal defensins diverged into two superfamilies: trans-defensins (α-, β-, θ-defensins, big defensins) in vertebrates and some invertebrates, and cis-defensins in arthropods, mollusks, nematodes, and cnidarians. The conservation of the CSαβ motif across kingdoms highlights convergent evolution of this stable scaffold for displaying functional loops [2] [9].

  • Functional Diversification: Bacterial defensins show roles beyond antimicrobial activity, including protease inhibition and metal chelation, while plant defensins evolved roles in self-incompatibility signaling (e.g., LURE1 in Torenia fournieri) [2].
  • Structural Convergence: Despite independent origins, eukaryotic cis-defensins share the γ-core motif (GXC) between β1 and β2 strands, critical for membrane interaction and antimicrobial function [9].

Key Insight: The patchy distribution of defensins across phyla suggests repeated gene loss events in multiple lineages (e.g., absence in echinoderms and tardigrades), likely due to niche-specific evolutionary pressures [2].

Phylogenetic Divergence of Trans- and Cis-Defensin Superfamilies

Defensins are classified into two evolutionarily independent superfamilies based on structural topology and disulfide bond connectivity: cis-defensins and trans-defensins. This division is supported by statistical analyses of structural similarity networks, which show homology within each superfamily but no significant similarity between them [2].

Cis-Defensin Superfamily:

  • Structure: Characterized by two parallel disulfide bonds linking the final β-strand to an α-helix (CysI–CysIV, CysII–CysV), forming a "cis" orientation.
  • Distribution: Dominant in plants, fungi, and invertebrates. Two major types exist:
  • C6 Defensins: 6 cysteines; broad distribution (fungi, insects, plants, mollusks); functions include antimicrobial activity (e.g., micasin in Arthroderma otae) and signaling (e.g., fertilization roles in plants) [2].
  • C8 Defensins: 8 cysteines; found in plants (e.g., drosomycin in Drosophila), mollusks, and insects; primarily antifungal [2].

Trans-Defensin Superfamily:

  • Structure: Features two disulfide bonds in opposing orientations ("trans") from the final β-strand (CysI–CysV, CysII–CysIV).
  • Distribution: Primarily in vertebrates, with exceptions like big defensins in mollusks and basal chordates. Subtypes include:
  • α-Defensins: Expressed in neutrophils and Paneth cells (e.g., DEFA5/6 in humans).
  • β-Defensins: Epithelial-derived (e.g., hBD1–4 in humans).
  • θ-Defensins: Cyclic peptides unique to Old World monkeys [2] [5].

Table 1: Trans-Defensin Types in Vertebrates

TypeGene SymbolsExpression SitesKey Features
α-DefensinsDEFA1–6 (Human)Neutrophils, Paneth cellsMyeloid vs. enteric subtypes; 3 disulfide bonds
β-DefensinsDEFB1–136 (Human)Epithelia (skin, lung, gut)Inducible expression; chromosome 8/20 clusters
θ-DefensinsDEFT (Macaca)Leukocytes, bone marrowCyclic structure; pseudogenized in humans

Phylogenetic Landmarks:

  • Vertebrate trans-defensins arose after the divergence from urochordates, with β-defensins emerging first in fish.
  • α-defensins evolved from β-defensins in mammals, while θ-defensins derived from α-defensin mutations [4] [10].
  • Convergent evolution is evident in defensin recruitment into venoms (e.g., scorpion ion channel toxins) and plant enzyme inhibitors, demonstrating functional plasticity [2] [5].

Gene Duplication and Adaptive Radiation in Vertebrate Defensin Lineages

Vertebrate defensin evolution has been driven by gene duplication, positive selection, and adaptive radiation, resulting in lineage-specific expansions that optimize host defense.

Mechanisms of Diversification:

  • Tandem Gene Duplication: The β-defensin locus on human chromosome 8p23 contains 7–11 genes within a 322-kb repeat unit. Copy number variation (CNV) arises from non-allelic homologous recombination, enabling rapid gene family expansion. For example, rhesus macaques exhibit a 20-kb CNV unit containing the β-defensin 2 ortholog [1] [4].
  • Birth-and-Death Evolution: New defensin genes emerge via duplication, followed by neofunctionalization or pseudogenization. Primate α-defensins are classified into six functional clusters (e.g., myeloid DEFA1–4, enteric DEFA5–6), each with species-specific duplication/loss patterns [4].
  • Positive Selection: Acts on residues in defensin mature peptides, particularly in N-terminal regions involved in microbial membrane targeting. This is exemplified by the rapid divergence of rodent and primate enteric α-defensins in response to gut microbiota [4] [6].

Table 2: Vertebrate Defensin Gene Clusters and Evolutionary Features

Genomic RegionDefensin TypesEvolutionary FeaturesBiological Implications
Chromosome 8p23 (Human)α- and β-defensins322-kb repeat units; CNV in DEFB4/DEFB103ALinks to Crohn’s disease, psoriasis, HIV susceptibility
Chromosome 20 (Human)DEFB125–DEFB129Epididymis-specific expressionSperm maturation; mutations cause infertility
Chromosome 1 (Baboon)Functional θ-defensinsIntact genes in OW monkeys; pseudogenes in apesAntiviral activity; loss in hominids

Adaptive Radiation Examples:

  • Primate α-Defensins: Diverged into myeloid (e.g., HNP1–4) and enteric (e.g., HD5–6) lineages. Myeloid defensins show elevated expression in neutrophils, while enteric defensins in Paneth cells regulate gut microbiota [4].
  • β-Defensin Expansion: In mammals, β-defensins radiated to fulfill roles beyond antimicrobial defense:
  • DEFB103 (hBD3) regulates skin pigmentation by antagonizing melanocortin receptors in dogs and humans [1].
  • DEFB118/126 coats sperm in primates, facilitating reproductive success [1] [4].

Evolutionary Trade-off: Gene duplication enables functional redundancy, allowing some defensins (e.g., DEFB107B) to pseudogenize without fitness costs, while others undergo neofunctionalization [4].

Loss-of-Function Events in Primate θ-Defensin Pseudogenes

θ-Defensins represent a striking example of evolutionary innovation followed by loss in higher primates. These cyclic octadecapeptides, unique to Old World monkeys, arise from the head-to-tail ligation of two nonapeptides derived from α-defensin precursors [4] [10].

Molecular Basis of Loss:

  • Premature Stop Codon: All six human θ-defensin pseudogenes (DEFT1PDEFT6P) harbor an identical premature stop codon in exon 1, truncating the signal peptide and preventing translation. This mutation is fixed in humans, chimpanzees, and gorillas but absent in intact DEFT genes of macaques, baboons, and orangutans [7] [10].
  • Genomic Distribution: Human θ-defensin pseudogenes reside on chromosome 8p23 (five genes) and chromosome 1 (one gene), remnants of segmental duplications [7].
  • Timing of Loss: The loss occurred after the hominid–orangutan split (~12–16 MYA) but before human–gorilla divergence (~8 MYA). Hylobates (gibbon) retains intact DEFT genes, confirming the recency of inactivation [10].

Functional and Evolutionary Implications:

  • Antiviral Activity: Synthetic θ-defensins (retrocyclins) inhibit HIV-1 entry by binding gp120 and CD4, suggesting ancestral hominids lost innate antiviral peptides [7] [10].
  • The "Less-is-Hitchhiking" Hypothesis: Pseudogenization of DEFT may have been passively fixed due to linkage with neighboring adaptive genes. Chromosome 8p23 is rearrangement-prone, and selective sweeps on adjacent loci (e.g., α-defensins) could have propagated the defective DEFT alleles [4].
  • Comparative Primate Genomics: Intact θ-defensins persist in Old World monkeys (e.g., rhesus macaque RTD-1) with potent anti-influenza and anti-HIV activities, highlighting the functional cost of their loss in humans [4] [10].

Evolutionary Paradox: Despite θ-defensins' superior antiviral activity, their loss was evolutionarily tolerated in hominids, possibly due to redundancy in host defense or trade-offs with other immune adaptations [10].

Concluding Remarks

The evolutionary trajectory of defensins illustrates how gene duplication, structural innovation, and loss events collectively shape host immunity across taxa. The deep conservation of the CSαβ motif underscores its success as a versatile scaffold, while lineage-specific expansions (e.g., β-defensins in vertebrates) and losses (θ-defensins in hominids) reflect dynamic host–pathogen arms races. Future studies elucidating defensin regulation and epistatic interactions within immune networks will be crucial for harnessing their therapeutic potential.

Properties

Product Name

Defensin

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